molecular formula C20H26N2O4S2 B5159156 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B5159156
M. Wt: 422.6 g/mol
InChI Key: UVHXVZJTPUAAKT-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a thiophene moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the thiophene moiety. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and piperidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and thiophene moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperidine derivatives and thiophene-containing molecules. Examples include:

  • 1-(2-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
  • 1-(4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Uniqueness

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure may confer distinct reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14-11-18(26-3)19(12-15(14)2)28(24,25)22-8-6-16(7-9-22)20(23)21-13-17-5-4-10-27-17/h4-5,10-12,16H,6-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHXVZJTPUAAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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